3-Azido-3-methylbutanoyl chloride
CAS No.:
Cat. No.: VC13996705
Molecular Formula: C5H8ClN3O
Molecular Weight: 161.59 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H8ClN3O |
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Molecular Weight | 161.59 g/mol |
IUPAC Name | 3-azido-3-methylbutanoyl chloride |
Standard InChI | InChI=1S/C5H8ClN3O/c1-5(2,8-9-7)3-4(6)10/h3H2,1-2H3 |
Standard InChI Key | WGNJSORDRMBRQO-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(CC(=O)Cl)N=[N+]=[N-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a branched four-carbon chain with an azido group at the third carbon and an acyl chloride group at the terminal position. Its structure is represented by the SMILES string CC(C)(CC(=O)Cl)N=[N+]=[N-]
. Key structural attributes include:
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Azide group: A high-energy functional group capable of participating in 1,3-dipolar cycloadditions.
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Acyl chloride: A highly reactive moiety that facilitates nucleophilic acyl substitutions.
Physical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 161.59 g/mol | |
Boiling Point | Not reported | – |
Density | ~1.2 g/cm³ (estimated) | – |
Solubility | Likely soluble in polar aprotic solvents (e.g., DMF, THF) |
The compound’s reactivity is influenced by the electron-withdrawing acyl chloride group, which enhances the azide’s participation in cycloaddition reactions .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves azidation of 3-methylbutanoyl chloride precursors :
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Chlorination: 3-Methylbutanoic acid is treated with thionyl chloride (SOCl₂) to form 3-methylbutanoyl chloride.
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Azidation: The tertiary alcohol derivative undergoes substitution with sodium azide (NaN₃) in a polar solvent, introducing the azide group.
Reaction Scheme:
Industrial-scale production is limited, but laboratory methods emphasize controlled conditions to prevent unintended detonation, a common risk with organic azides .
Reactivity and Chemical Applications
Click Chemistry
The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazoles with terminal alkynes . This reaction is pivotal in:
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Bioconjugation: Labeling biomolecules (e.g., proteins, nucleic acids) for diagnostic or therapeutic purposes .
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Polymer Chemistry: Synthesizing cross-linked polymers with tailored mechanical properties .
Acylation Reactions
The acyl chloride group reacts with nucleophiles (e.g., amines, alcohols) to form amides or esters, respectively. This dual functionality allows sequential reactions—first acylation, then cycloaddition—enabling modular synthesis .
Example Application:
Subsequent CuAAC with an alkyne yields triazole-linked conjugates used in drug delivery systems .
Biological and Pharmacological Relevance
Bioorthogonal Chemistry
The azide’s bioorthogonality permits selective reactions in biological systems without interfering with native processes. This property is exploited in:
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Targeted Drug Delivery: Azide-tagged prodrugs release therapeutics upon reaction with tumor-specific alkynes .
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Imaging Probes: Azide-functionalized contrast agents enable real-time tracking of cellular processes .
Comparative Analysis with Related Compounds
3-Azido-3-methylbutanoyl chloride’s unique combination of azide and acyl chloride groups offers superior reactivity in sequential functionalization compared to simpler azides or acyl chlorides .
Future Directions and Research Opportunities
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